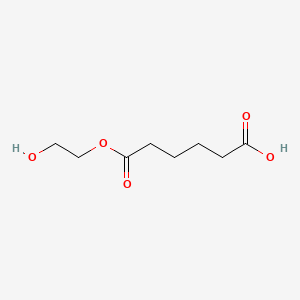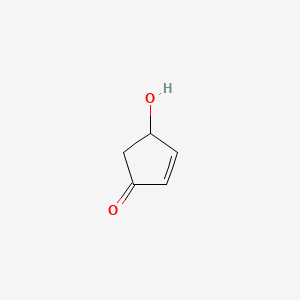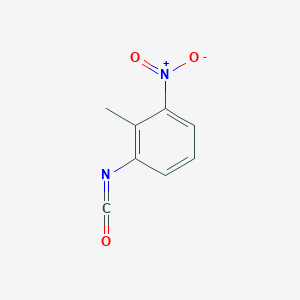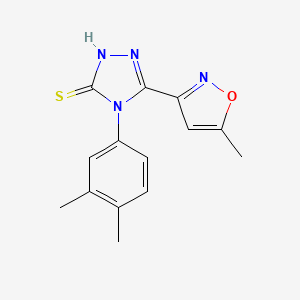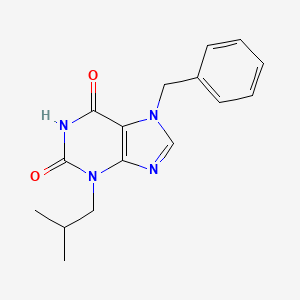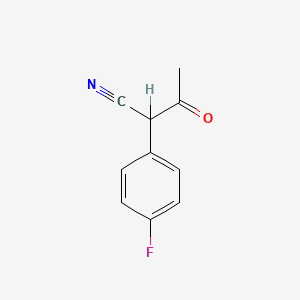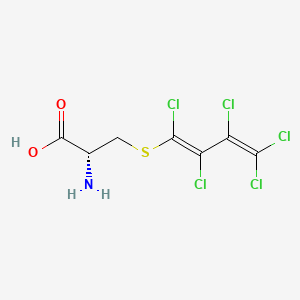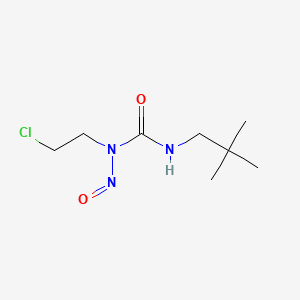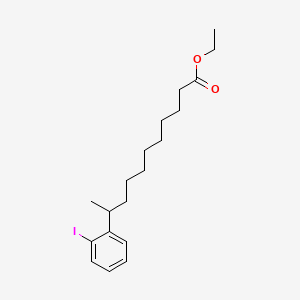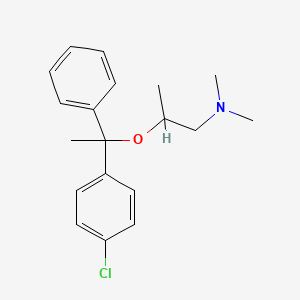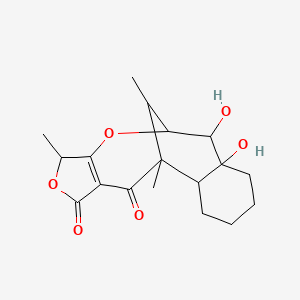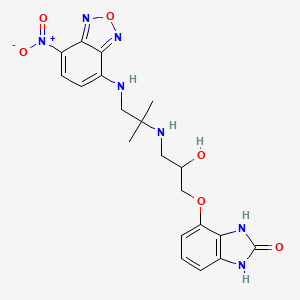
8-Hydroxy-cyclic AMP
Overview
Description
8-Hydroxy-cyclic AMP (8-OH-cAMP) is a cyclic nucleotide that plays a key role in the regulation of many biochemical and physiological processes. It is synthesized from ATP by the enzyme adenylate cyclase, and is involved in the regulation of cellular metabolism, gene expression, and the activation of protein kinases. 8-OH-cAMP is also a key mediator of the cAMP-dependent signaling pathways that are involved in the regulation of a variety of physiological processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Impact on Neuronal Responses
8-Hydroxy-cyclic AMP has been studied for its potential effects on neuronal responses. Research by Černe, Jiang, and Randić (1992) in rat spinal dorsal horn neurons in vitro revealed that a membrane-permeable analogue of cyclic AMP, 8-Br cyclic AMP, caused depolarization and increased synaptic activity. This suggests a role in enhancing sensitivity to excitatory amino acids and modulating primary afferent neurotransmission, including nociception (Černe, Jiang, & Randić, 1992).
Electrochemical Detection
8-Hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, has been detected electrochemically at modified electrodes, indicating applications in biomarker detection. Li et al. (2007) showed that poly(3-methylthiophene) enhanced the electrochemical response of 8-OH-dG, indicating potential for amperometric detection in systems like flow injection analysis and high-performance liquid chromatography (Li, Jia, Wang, & Liu, 2007).
Chromatography Applications
The role of cyclic AMP in biospecific affinity chromatography has been explored. Jergil, Guilford, and Mosbach (1974) synthesized adenine nucleotides with structural modifications for use in affinity chromatography of protamine kinase from trout testis. Their findings suggest diverse applications in the purification and analysis of enzymes (Jergil, Guilford, & Mosbach, 1974).
Metabolic Regulation in the Liver
Somlyo, Somlyo, and Friedmann (1971) explored the effects of cyclic AMP on membrane potential and ion fluxes in the liver. Their study provides insights into the role of cyclic nucleotides in metabolic regulation, which could have implications for understanding liver function and disease mechanisms (Somlyo, Somlyo, & Friedmann, 1971).
Beta-Receptor Actions in the Brain
Madison and Nicoll (1986) investigated the role of cyclic AMP in rat hippocampal CA1 pyramidal neurons. They found that a membrane-permeant analogue of cyclic AMP affected various neuronal properties, suggesting a role in mediating beta-receptor actions of neurotransmitters (Madison & Nicoll, 1986).
Transcriptional Regulation
Lewis, Harrington, and Chikaraishi (1987) demonstrated that cyclic AMP influences the transcriptional activity of the tyrosine hydroxylase gene, highlighting its role in gene expression regulation in certain cell types (Lewis, Harrington, & Chikaraishi, 1987).
Mechanism of Action
Target of Action
8-Hydroxy-cyclic AMP primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key sensor of cellular energy status and plays a fundamental role in cellular responses to many hormones and neurotransmitters . It is switched on by a rise in the AMP:ATP ratio, via a complex mechanism that results in an exquisitely sensitive system .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The recognition process between intracellular second messengers and extracellular receptors gives rise to a series of biochemical reactions that result in several physiological effects .
Biochemical Pathways
The affected pathways include the cAMP-PKA-CREB pathway . cAMP regulates various cellular functions, including cell growth and differentiation, gene transcription, and protein expression . The cAMP signaling pathway is a key second messenger in numerous signal transduction pathways .
Pharmacokinetics
It is known that the in vivo evidence for pharmacokinetics profile of similar compounds indicated that the compound is metabolized and has certain bioavailability . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It is known that cAMP regulates numerous cellular functions, including cell growth and differentiation, gene transcription, and protein expression . The compound’s action on the AMPK cascade is also associated with many beneficial effects, such as the treatment and prevention of type 2 diabetes and the metabolic syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cholesterol has been shown to induce a unique form of metabolic constraint in certain organisms . Additionally, cAMP levels have been implicated in regulating cholesterol utilization . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
8-Hydroxy-cyclic AMP is involved in several biochemical reactions. It interacts with enzymes such as adenylyl cyclases, which are responsible for its synthesis, and phosphodiesterases, which degrade it . This compound also binds to protein kinase A (PKA) and exchange proteins directly activated by cyclic AMP (EPAC), modulating their activities . These interactions are crucial for the regulation of various cellular responses, including metabolism, gene expression, and cell signaling.
Cellular Effects
This compound influences various cellular processes. It acts as a second messenger in signal transduction pathways, affecting cell growth, differentiation, and metabolism . This compound modulates the activity of PKA and EPAC, leading to changes in gene expression and protein synthesis . Additionally, it affects ion channels and transporters, altering cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors and proteins within the cell. Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of target proteins . This phosphorylation event triggers various downstream effects, including changes in gene expression and metabolic activity . This compound also interacts with EPAC, which activates small GTPases involved in cell adhesion and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by the presence of phosphodiesterases, which hydrolyze the compound . Long-term studies have shown that sustained levels of this compound can lead to chronic activation of PKA and EPAC, resulting in altered cellular functions and potential pathological conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cellular signaling and metabolic activity without causing adverse effects . At high doses, it may lead to toxic effects, including disrupted cellular homeostasis and apoptosis . These findings highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by adenylyl cyclases and degraded by phosphodiesterases . This compound also influences the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By modulating these pathways, this compound plays a crucial role in maintaining cellular metabolism and energy balance.
Transport and Distribution
Within cells, this compound is transported and distributed by specific binding proteins and transporters . These proteins facilitate its movement across cellular compartments, ensuring its availability for signaling and metabolic processes . The distribution of this compound is also influenced by its interactions with membrane-bound receptors and transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is regulated by compartmentalization, which ensures that it exerts its effects in specific cellular regions . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles .
Properties
IUPAC Name |
6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOKPQGYXJAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404939 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31356-95-3 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-Hydroxy-cyclic AMP influence chondrogenesis in the chick limb bud?
A1: Research suggests that this compound, similar to Dibutyryl-cyclic AMP, can stimulate chondrogenic differentiation in the mesoderm located beneath the apical ectodermal ridge (AER) of the chick limb bud []. This effect is dose-dependent, meaning higher concentrations of this compound lead to increased cartilage matrix formation and sulfated glycosaminoglycan accumulation. This suggests a role for cyclic AMP signaling in regulating early chondrogenesis.
Q2: What is the significance of this compound's resistance to phosphodiesterase action in the context of steroidogenesis?
A2: this compound, unlike regular cyclic AMP, exhibits resistance to degradation by phosphodiesterases []. This characteristic makes it a more potent and longer-lasting stimulator of steroidogenesis in ovarian cells. This is because phosphodiesterases normally break down cyclic AMP, limiting its effects. The resistance of this compound allows it to maintain elevated cyclic AMP levels and sustain the stimulation of progesterone production by ovarian cells.
Q3: Why is it difficult to directly correlate changes in cyclic AMP concentrations with steroidogenesis in ovarian cells?
A3: The rapid degradation of cyclic AMP by phosphodiesterases in ovarian cells poses a challenge when attempting to directly correlate changes in cyclic AMP levels with steroidogenesis []. Even though low doses of choriogonadotropin can stimulate steroidogenesis, the rapid breakdown of cyclic AMP by phosphodiesterases might make it difficult to detect significant changes in its concentration. This highlights the importance of considering the dynamic regulation of cyclic AMP levels by phosphodiesterases when investigating its role in cellular processes like steroidogenesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


